

Spectroscopic Analysis of 3-Bromo-4-ethylphenol: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-4-ethylphenol

Cat. No.: B1291987

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Introduction

3-Bromo-4-ethylphenol is an aromatic organic compound with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its molecular structure is paramount for its application and development. This technical guide provides a comprehensive overview of the spectroscopic data of **3-Bromo-4-ethylphenol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data interpretation are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for **3-Bromo-4-ethylphenol** and the related compound 4-ethylphenol for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3-Bromo-4-ethylphenol (Predicted)	CDCl ₃	~7.2	d	1H	Ar-H
~6.9	dd	1H	Ar-H		
~6.7	d	1H	Ar-H		
~4.8	s (br)	1H	-OH		
~2.6	q	2H	-CH ₂ -		
~1.2	t	3H	-CH ₃		
4-ethylphenol[1]	Chloroform-d	7.04	d	2H	Ar-H
6.73	d	2H	Ar-H		
4.53	s	1H	-OH		
2.55	q	2H	-CH ₂ -		
1.18	t	3H	-CH ₃		

¹³C NMR (Carbon NMR) Data

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
3-Bromo-4-ethylphenol (Predicted)	CDCl ₃	~152	C-OH
~138	C-Et		
~132	C-H		
~130	C-H		
~116	C-Br		
~115	C-H		
~23	-CH ₂ -		
~15	-CH ₃		
4-ethylphenol[2]	D ₂ O	154.3	C-OH
136.2	C-Et		
129.1	2 x C-H		
115.4	2 x C-H		
28.3	-CH ₂ -		
16.2	-CH ₃		

Infrared (IR) Spectroscopy

Compound	Major Absorption Bands (cm ⁻¹)	Functional Group Assignment
3-Bromo-4-ethylphenol (Predicted)	~3550 (sharp) / ~3400-3200 (broad)	O-H stretch (free / H-bonded)
~3100-3000	Aromatic C-H stretch	
~2970-2850	Aliphatic C-H stretch	
~1600, ~1500	Aromatic C=C stretch	
~1230	C-O stretch	
~600	C-Br stretch	
Phenol[3]	3350 (broad)	O-H stretch (H-bonded)
3040	Aromatic C-H stretch	
1595, 1498	Aromatic C=C stretch	
1225	C-O stretch	

Mass Spectrometry (MS)

Compound	Ionization Mode	Predicted m/z Ratios	Fragmentation Assignment
3-Bromo-4-ethylphenol	Electron Ionization (EI)	200/202 (M ⁺ /M ⁺⁺²)	Molecular ion (presence of Br)
171/173	[M - C ₂ H ₅] ⁺		
121	[M - Br] ⁺		
93	[M - Br - C ₂ H ₄] ⁺		

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **3-Bromo-4-ethylphenol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to a standard 5 mm NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

^1H and ^{13}C NMR Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: ~16 ppm.
 - Acquisition time: 2-4 seconds.
 - Relaxation delay: 1-5 seconds.
 - Number of scans: 8-16.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Spectral width: ~220 ppm.
 - Acquisition time: 1-2 seconds.
 - Relaxation delay: 2-5 seconds.
 - Number of scans: 1024 or more, depending on sample concentration.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **3-Bromo-4-ethylphenol** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

FTIR Spectrum Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
 - A background spectrum of the empty ATR crystal should be collected and automatically subtracted from the sample spectrum.[\[4\]](#)

Mass Spectrometry

Sample Preparation (GC-MS):

- Prepare a dilute solution of **3-Bromo-4-ethylphenol** in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
- Further dilute the stock solution as needed to be within the linear range of the instrument.

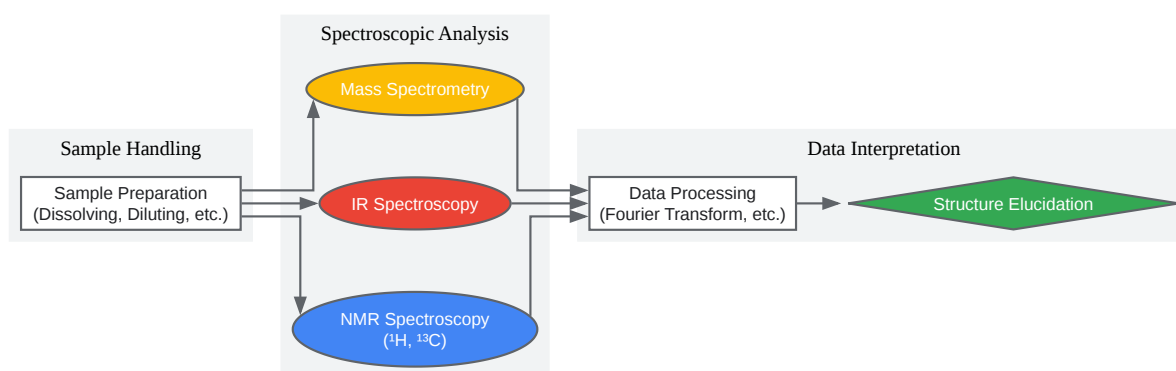
GC-MS Analysis:[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Gas Chromatograph (GC) Conditions:

- Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 250-280 °C).
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from a low m/z (e.g., 40) to a value that includes the molecular ion (e.g., 250).
 - Ion Source Temperature: Typically around 230 °C.
 - Quadrupole Temperature: Typically around 150 °C.

Visualizations

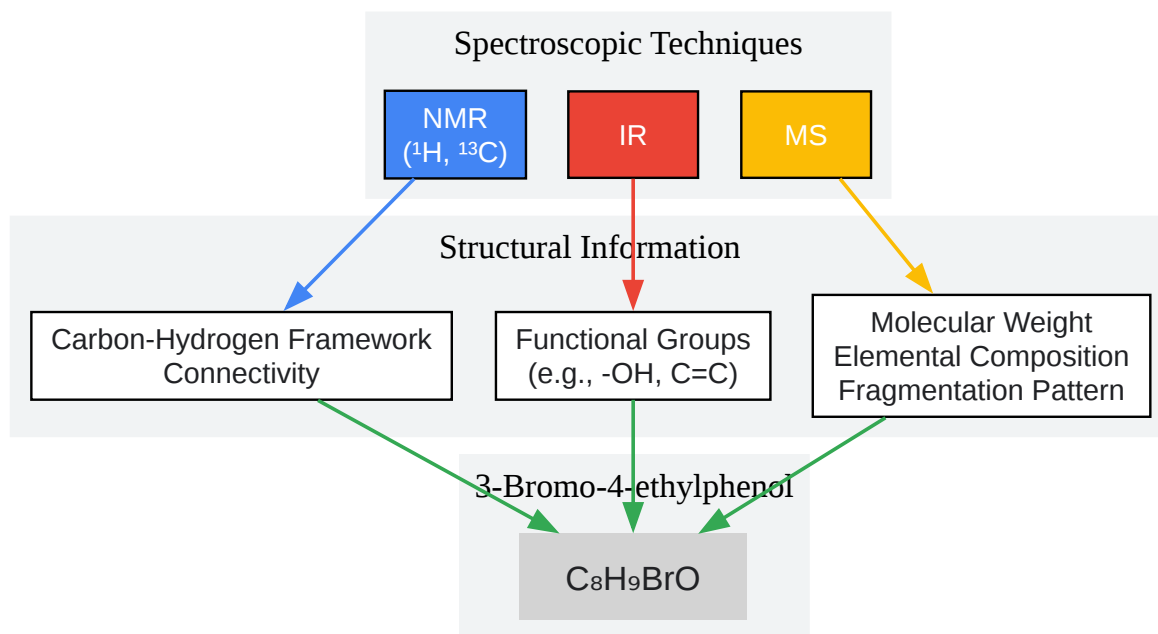
General Workflow of Spectroscopic Analysis



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Complementary Nature of Spectroscopic Techniques



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Caption: The complementary roles of NMR, IR, and MS in elucidating molecular structure.

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